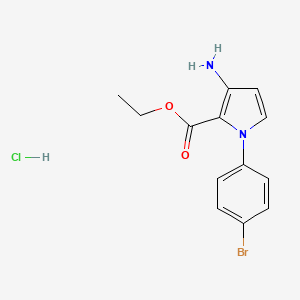
ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a 4-bromophenyl group and at the 3-position with an amino group. The 2-position of the pyrrole ring is substituted with a carboxylate ester group, specifically an ethyl ester. The entire molecule is a hydrochloride salt, indicating the presence of a positively charged nitrogen atom and a chloride counterion .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the amino and ethyl ester groups, and the attachment of the 4-bromophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole and phenyl rings, the polar amino and carboxylate groups, and the halogenated aromatic ring (4-bromophenyl). These features could influence the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino group could participate in acid-base reactions, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and carboxylate groups could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored the antileishmanial potential of this compound. In vitro studies demonstrated that one of its derivatives (compound 13) displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates. It was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The same compound derivatives (14 and 15) exhibited better inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved remarkable suppression (90.4%) .
- The compound’s amino group can be exploited for bioorthogonal reactions. For instance, introducing amino groups onto the triazine core allows for further functionalization, such as Suzuki coupling .
- A radical approach involving protodeboronation of pinacol boronic esters (similar to the compound) enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Antileishmanial Activity
Antimalarial Activity
Bioorthogonal Chemistry
Hydromethylation of Alkenes
Crystallography and Structural Analysis
Safety and Hazards
As with any chemical compound, handling “ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors, including the compound’s reactivity, toxicity, and potential environmental impact .
Orientations Futures
The study of pyrrole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research on “ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
Propriétés
IUPAC Name |
ethyl 3-amino-1-(4-bromophenyl)pyrrole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2.ClH/c1-2-18-13(17)12-11(15)7-8-16(12)10-5-3-9(14)4-6-10;/h3-8H,2,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXROXSUQZAKVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C2=CC=C(C=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)
![2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2772539.png)


![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)

![Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772550.png)


![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2772556.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)